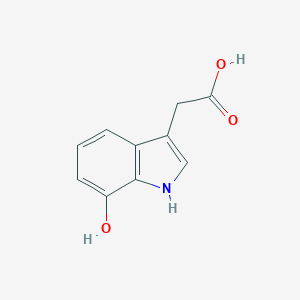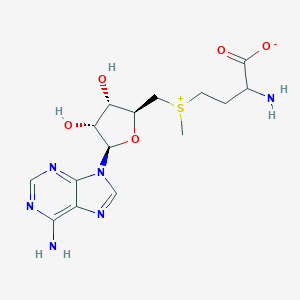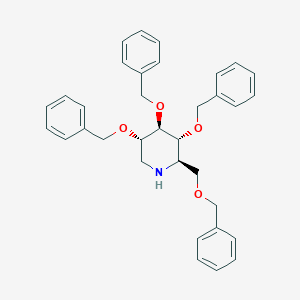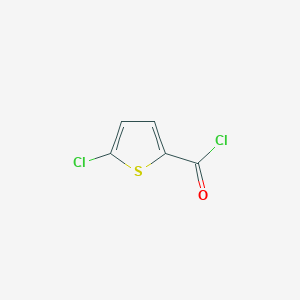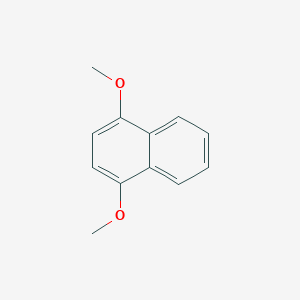
1,4-Dimethoxynaphthalene
Vue d'ensemble
Description
1,4-Dimethoxynaphthalene is a chemical compound that is part of the naphthalene family, characterized by two methoxy groups attached to the naphthalene core at the 1 and 4 positions. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been the subject of numerous studies due to its interesting chemical properties and potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of 1,4-dimethoxynaphthalene derivatives has been explored through various methods. One approach involves the use of 1-methoxynaphthalene as a starting material, which undergoes Dakin's oxidation and Claisen rearrangement to yield 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a precursor for pyranonaphthoquinones with biological activity . Another method includes the annulation route, which allows for the regiocontrolled synthesis of substituted and annulated 1,4-dimethoxynaphthalenes, serving as precursors for 1,4-naphthoquinone systems . Additionally, the synthesis of 1,4-dimethoxynaphtho[2,3]-annelated dehydroannulenes has been described, which involves connecting 1,4-dimethoxynaphthalene units with acetylene and butadiyne linkages .
Molecular Structure Analysis
The molecular structure of 1,4-dimethoxynaphthalene derivatives has been studied through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene has been reported, revealing the presence of classical and non-classical hydrogen bonding interactions that contribute to the molecular packing structure . Similarly, the structural analysis of methyl-substituted 1,4-diacethoxynaphthalenes has been conducted, with a focus on the positional effects of methyl substitution on spectroscopic parameters .
Chemical Reactions Analysis
1,4-Dimethoxynaphthalene undergoes various chemical reactions, including haloacetoxylation, halogenation, and acetoxylation when treated with iodosobenzene diacetate and trimethylsilyl chloride or bromide . The reaction pathways for these transformations have been investigated, providing insights into the mechanistic aspects of these reactions. For example, the acetoxylation reaction is thought to involve the formation of an iodonium ion, while the bromination occurs through electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dimethoxynaphthalene and its derivatives have been characterized through various studies. The homogeneous pyrolysis of 1,4-dimethoxynaphthalene has been examined to determine the yield and composition of liquid and gaseous products, as well as to suggest possible mechanisms for its decomposition . Additionally, the electronic absorption properties of 1,4-dimethoxynaphthalene-based dehydroannulenes have been analyzed, revealing shifts in the electronic absorption maximum depending on the planarity of the π-systems .
Applications De Recherche Scientifique
Application 1: Synthesis of Polyunsaturated Lipids
- Summary of the Application : 1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’) is used as a new benzyl-type protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . This compound can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups .
- Methods of Application or Experimental Procedures : The DIMON group is applied to protect hydroxyl functions during the synthesis process . It is then selectively removed under oxidative conditions . This method allows for the synthesis of complex molecules like ether (plasmanyl) phospholipids containing polyunsaturated fatty acyl groups .
- Results or Outcomes : The use of DIMON has enabled the first synthesis of an ether (plasmanyl) phospholipid containing the docosa- (4 Z ,7 Z ,10 Z ,13 Z ,16 Z ,19 Z )-hexaenoyl group . This breakthrough makes these molecules readily available for biological studies and potential medical applications .
Application 2: Reference Molecule
- Summary of the Application : 1,4-Dimethoxynaphthalene is used as a reference molecule during the synthesis, separation, and analysis of derivatized naphthalenes .
- Methods of Application or Experimental Procedures : This compound is used as a standard or reference in analytical procedures, helping to calibrate instruments and ensure accurate measurements .
- Results or Outcomes : The use of 1,4-Dimethoxynaphthalene as a reference molecule improves the accuracy and reliability of analytical results .
Application 3: Synthesis of 1,7-dideoxy-3-demethylprekinamycin and 3-acetoxy-2-bromo-1,4-dimethoxynaphthalene
- Summary of the Application : 1,4-Dimethoxynaphthalene is used in the preparation of 1,7-dideoxy-3-demethylprekinamycin and 3-acetoxy-2-bromo-1,4-dimethoxynaphthalene .
- Methods of Application or Experimental Procedures : This compound is used as a starting material in the synthesis of these two compounds .
- Results or Outcomes : The successful synthesis of these compounds expands the range of molecules that can be produced using 1,4-Dimethoxynaphthalene .
Application 4: Synthesis of 1,7-dideoxy-3-demethylprekinamycin
- Summary of the Application : 1,4-Dimethoxynaphthalene is used in the preparation of 1,7-dideoxy-3-demethylprekinamycin .
- Methods of Application or Experimental Procedures : This compound is used as a starting material in the synthesis of 1,7-dideoxy-3-demethylprekinamycin .
- Results or Outcomes : The successful synthesis of 1,7-dideoxy-3-demethylprekinamycin expands the range of molecules that can be produced using 1,4-Dimethoxynaphthalene .
Application 5: Synthesis of 3-acetoxy-2-bromo-1,4-dimethoxynaphthalene
- Summary of the Application : 1,4-Dimethoxynaphthalene is used in the preparation of 3-acetoxy-2-bromo-1,4-dimethoxynaphthalene .
- Methods of Application or Experimental Procedures : This compound is used as a starting material in the synthesis of 3-acetoxy-2-bromo-1,4-dimethoxynaphthalene .
- Results or Outcomes : The successful synthesis of 3-acetoxy-2-bromo-1,4-dimethoxynaphthalene expands the range of molecules that can be produced using 1,4-Dimethoxynaphthalene .
Safety And Hazards
1,4-Dimethoxynaphthalene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’), an oxidatively labile protecting group for the synthesis of polyunsaturated lipids, has been developed. This new benzyl-type protecting group for hydroxyl functions can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups .
Propriétés
IUPAC Name |
1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRTYBQQDXLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143485 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxynaphthalene | |
CAS RN |
10075-62-4 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C7TDG9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


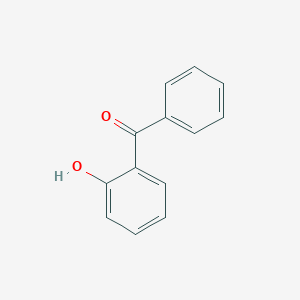

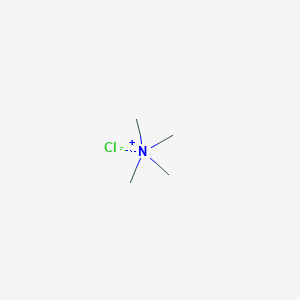
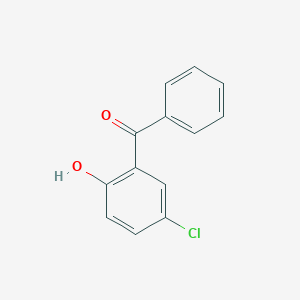
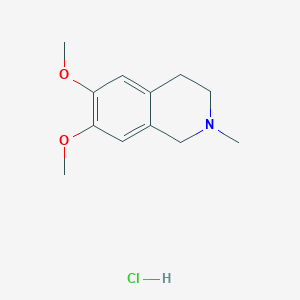
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)



![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
